Product packaging for Inophyllum P(Cat. No.:CAS No. 152187-38-7)

Inophyllum P

Cat. No.: B136679
CAS No.: 152187-38-7
M. Wt: 404.5 g/mol
InChI Key: BXENDTPSKAICGV-ZMOMAAQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inophyllum P is a natural pyranocoumarin isolated from the Calophyllum inophyllum tree, particularly from the ethanol-soluble resin of Tamanu oil . It is recognized as one of the major neoflavonoid compounds found in this source and belongs to a class of 4-phenylcoumarin derivatives . Research on this compound is significant due to the documented bioactivity of related calophyllum compounds, which includes antimicrobial, cytotoxic, and anti-inflammatory properties . Extracts containing this compound have demonstrated enhanced free radical scavenging, antioxidant, and antimicrobial activity compared to the crude oil, making it a compound of interest for studying oxidative stress and microbial pathogenesis . Researchers value this compound for exploring natural product chemistry, isolating bioactive metabolites, and investigating mechanisms of action in various biological models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O5 B136679 Inophyllum P CAS No. 152187-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152187-38-7

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21-/m1/s1

InChI Key

BXENDTPSKAICGV-ZMOMAAQPSA-N

SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Isomeric SMILES

C[C@@H]1[C@H](OC2=C([C@@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Other CAS No.

152187-38-7

Synonyms

inophyllum B
inophyllum P

Origin of Product

United States

Biosynthesis and Chemical Properties of Inophyllum P

Putative Biosynthetic Pathway

The biosynthesis of complex coumarins like Inophyllum P in Calophyllum inophyllum is believed to follow the general phenylpropanoid pathway, which is common for the formation of coumarins in higher plants. This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid. Subsequent hydroxylations and cyclization reactions lead to the formation of the core coumarin (B35378) scaffold. The intricate structure of this compound, a dipyranocoumarin, suggests further elaborate biosynthetic steps. These likely involve prenylation reactions, where isoprenoid units derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway are attached to the coumarin core. This is followed by a series of cyclization and oxidation reactions to form the two pyran rings that are characteristic of this subclass of coumarins. The final steps would involve specific enzymatic reactions to introduce the various substituents found on the this compound molecule.

Solvent-Based Extraction Techniques Employed in the Isolation of this compound

Chemical Structure and Physicochemical Properties

This compound is a complex dipyranocoumarin. Its chemical structure features a central coumarin nucleus fused with two pyran rings, and it is further substituted with methyl and phenyl groups. ontosight.aipeerj.com The precise arrangement of these rings and substituents gives rise to its specific stereochemistry, which is crucial for its biological activity. nih.gov

Below is a table summarizing some of the key physicochemical properties of this compound:

PropertyValue
Molecular FormulaC₂₅H₂₄O₅
Molecular Weight404.5 g/mol
AppearancePale yellow oil
StereochemistrySpecific stereoisomer

Data compiled from available literature.

Biological Activities and Mechanistic Investigations of Inophyllum P

Antiviral Activity: Focus on Human Immunodeficiency Virus Type 1 (HIV-1)

Inophyllum P, a coumarin (B35378) derivative isolated from the tree Calophyllum inophyllum, has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.nettandfonline.com Research has focused on its ability to inhibit a key viral enzyme and its effectiveness in cellular models.

Inhibition of HIV-1 Reverse Transcriptase Enzyme: In Vitro Assessment

This compound has been identified as a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. nih.govrjpbcs.com This enzyme is crucial for the replication of HIV-1, as it converts the viral RNA into DNA, which is then integrated into the host cell's genome.

In vitro assays have been employed to quantify the inhibitory activity of this compound against HIV-1 RT. These studies have determined its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. Research has shown that this compound inhibits HIV-1 reverse transcriptase with an IC50 value of 130 nM. nih.govrjpbcs.com This potent inhibition highlights its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). rjpbcs.comnih.gov

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity of this compound This table summarizes the in vitro inhibitory concentration of this compound against the HIV-1 reverse transcriptase enzyme.

Compound IC50 (nM)
This compound 130

Data sourced from Patil et al. (1993) nih.govrjpbcs.com

Cellular Antiviral Efficacy in Relevant Cell Culture Models

Beyond its enzymatic inhibition, the antiviral efficacy of this compound has been evaluated in cell culture models, which provide a more biologically relevant environment to assess its activity against HIV-1. nih.govplos.org These studies have confirmed its ability to suppress viral replication within cells.

In cell culture experiments, this compound has demonstrated an IC50 value of 1.6 µM against HIV-1. nih.govrjpbcs.comresearchgate.net This indicates that it effectively curtails viral activity in a cellular context. The evaluation in cell lines is a critical step in understanding the potential therapeutic application of an antiviral compound. nih.gov

Table 2: Cellular Anti-HIV-1 Efficacy of this compound This table presents the cellular antiviral efficacy of this compound in a relevant cell culture model.

Compound IC50 (µM)
This compound 1.6

Data sourced from Patil et al. (1993) nih.govrjpbcs.comresearchgate.net

Comparative Biological Activity Profiles with Related Coumarin Derivatives

The antiviral activity of this compound has been compared with other related coumarin derivatives, such as Inophyllum B and the calanolides, which are also known for their anti-HIV properties. nih.govbiomedpharmajournal.org These comparisons are crucial for understanding the structure-activity relationships (SAR) within this class of compounds. nih.gov

Inophyllum B has shown even more potent inhibition of HIV-1 RT, with an IC50 value of 38 nM, and a cellular antiviral IC50 of 1.4 µM. nih.govmedchemexpress.com In one study, Inophyllum B exhibited the highest antiretroviral activity, followed by this compound, with IC50 values of 1.6 mM/ml and 1.8 mM/ml, respectively. biomedpharmajournal.org In contrast, other related compounds like Inophyllum A, C, and E, as well as Calanolide (B8761490) A and B, showed significantly less or no activity against HIV-1 RT. nih.govbiomedpharmajournal.org This suggests that specific structural features of the chromanol ring are essential for potent anti-HIV activity. nih.govtandfonline.com

Table 3: Comparative Anti-HIV-1 Activity of this compound and Related Coumarins This table compares the in vitro and cellular anti-HIV-1 activities of this compound with its related coumarin derivative, Inophyllum B.

Compound HIV-1 RT Inhibition (IC50) Cellular Anti-HIV-1 Activity (IC50)
This compound 130 nM 1.6 µM
Inophyllum B 38 nM 1.4 µM

Data sourced from Patil et al. (1993) nih.gov

Antioxidant Activity

This compound is also recognized for its antioxidant properties, which have been evaluated through various chemical and cellular assays. ugm.ac.idresearchgate.net Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage.

Radical Scavenging Activity Evaluation

The radical scavenging capacity of compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. jomped.orgijisrt.com This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified. innovareacademics.innih.gov While specific DPPH scavenging data for isolated this compound is not extensively detailed in the provided context, extracts from Calophyllum inophyllum, the source of this compound, have demonstrated significant dose-dependent DPPH radical scavenging activity. innovareacademics.inocl-journal.org For instance, the leaf extract of C. inophyllum showed an IC50 of 0.46 μg/ml in one study, which was comparable to the standard antioxidant, ascorbic acid (0.26 μg/ml). innovareacademics.in Another study on essential oils from various parts of the plant also confirmed concentration-dependent antioxidant activity. jomped.org

Cellular Antioxidant Potential and Protective Effects in Oxidative Stress Models

The antioxidant potential of compounds from Calophyllum inophyllum has been investigated in cellular models of oxidative stress. jomped.orgmdpi.com These studies provide insights into the protective effects of these compounds against cellular damage induced by reactive oxygen species (ROS). mdpi.com Extracts from the plant have been shown to protect cells from oxidative damage. mdpi.com For example, in a study using 3T3 fibroblasts, resin extracts from C. inophyllum oil demonstrated protective effects against oxidative stress induced by tert-butyl hydroperoxide (tBuOOH). mdpi.com The extracts were able to reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, and decrease the formation of malondialdehyde-thiobarbituric acid (MDA-TBA), an indicator of lipid peroxidation. mdpi.com These findings suggest that compounds within C. inophyllum, likely including this compound, possess cellular antioxidant activity that can mitigate the harmful effects of oxidative stress. mdpi.com

Molecular Mechanisms Underpinning Antioxidant Action

The antioxidant capacity of this compound is attributed to a multifaceted molecular mechanism that involves direct neutralization of reactive oxygen species and modulation of endogenous antioxidant defense systems. Research has elucidated several key pathways through which this pyranocoumarin (B1669404) exerts its protective effects against oxidative stress.

A primary mechanism of action for this compound is its ability to directly scavenge harmful free radicals. Studies have demonstrated its potent capacity for scavenging peroxyl radicals. mdpi.com This direct interaction helps to neutralize these highly reactive molecules, thereby preventing them from inflicting damage on cellular components such as lipids, proteins, and DNA. The activity of this compound has also been quantified in 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, which measure the ability of a compound to donate a hydrogen atom or electron to neutralize the radical. In these assays, this compound exhibited a half-maximal effective concentration (EC₅₀) of 26.2 µM. researchgate.net This direct radical scavenging is a recognized antioxidant mechanism for coumarins. mdpi.comdergipark.org.tr

Beyond direct scavenging, the antioxidant properties of coumarins like this compound are also linked to their ability to chelate pro-oxidant catalytic metals and to inhibit certain enzymes that generate reactive oxygen species. mdpi.comdergipark.org.tr By binding to metal ions, this compound can prevent their participation in redox reactions that produce free radicals.

Furthermore, investigations into extracts of Calophyllum inophyllum, the natural source of this compound, reveal a significant influence on endogenous antioxidant pathways. Extracts containing this compound have been shown to upregulate the expression of key antioxidant genes, including Superoxide Dismutase (SOD) and Sirtuin 1 (SIRT1). mdpi.com In animal models, ethanolic leaf extracts of C. inophyllum led to increased activity of crucial antioxidant enzymes such as SOD, Catalase (CAT), and Glutathione Peroxidase (GSH-Px). ptbioch.edu.pl

A significant element of the molecular mechanism behind the antioxidant action of coumarins involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netdergipark.org.tr Nrf2 is a primary transcription factor that regulates the cellular response to oxidative stress by controlling the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). mdpi.comfrontiersin.orgnih.gov While direct studies on this compound are emerging, many coumarin derivatives are known to activate Nrf2 by disrupting its binding to the Kelch-like ECH-associated protein 1 (Keap1), its cytoplasmic inhibitor. researchgate.netmdpi.com This disruption allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of genes for vital antioxidant enzymes like SOD, CAT, GSH-Px, and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comfrontiersin.org

Table 1: Antioxidant Activity and Enzymatic Modulation by this compound and Related Extracts

Assay / EnzymeCompound / ExtractFindingReference
DPPH Radical ScavengingThis compoundEC₅₀ = 26.2 µM researchgate.net
Peroxyl Radical ScavengingThis compoundStrong scavenging capacity mdpi.com
Gene ExpressionC. inophyllum fruit extractUpregulation of SOD and SIRT1 genes mdpi.com
Enzyme ActivityC. inophyllum leaf extractIncreased activity of SOD, CAT, GSH-Px ptbioch.edu.pl

Identification of Critical Structural Features Governing Biological Potency

The biological activity of this compound is intricately linked to its unique molecular architecture. Specific moieties and their spatial arrangement are crucial for its interaction with biological targets.

Influence of Chromanol and Coumarin Scaffold Patterns on Bioactivity

The potent antioxidant activity of this compound is largely attributed to the synergistic presence of both a chromanol and a coumarin scaffold within its structure. researchgate.netifremer.fr While many potent antioxidants possess catechol or phenol (B47542) groups, this compound demonstrates strong free-radical scavenging capabilities without these typical structural patterns. researchgate.net This suggests that the 4-chromanol (B72512) moiety, also found in other bioactive compounds like calanolide A and tamanolide D, plays a significant role. researchgate.net The coumarin core, with its α,β-unsaturated ketone, also contributes to the antioxidant potential. researchgate.net

In terms of antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), the tetracyclic dipyrano-coumarin structure is paramount. nih.gov this compound, along with its close relative Inophyllum B, has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase (RT), with IC50 values in the nanomolar range. nih.govnih.gov This highlights the importance of the fused ring system in conferring anti-HIV properties.

Stereochemical Requirements for Optimal Pharmacological Efficacy

Stereochemistry plays a pivotal role in the pharmacological efficacy of the inophyllum class of compounds. researchgate.net The specific three-dimensional arrangement of atoms at the chiral centers within the chromanol ring is a critical determinant of anti-HIV-1 activity. researchgate.netvulcanchem.com While detailed stereochemical studies specifically for this compound are not extensively reported in the provided results, the importance of stereochemistry is well-established for the closely related calanolides. mdpi.commdpi.com For instance, the relative stereochemistry at the C-10 and C-11 positions is essential for the potent anti-HIV activity of calanolides. mdpi.com It is highly probable that similar stereochemical constraints apply to this compound for its optimal interaction with the HIV-1 reverse transcriptase enzyme. The study of different stereoisomers is crucial, as they can exhibit varied pharmacological activities and safety profiles. ijpras.com

Impact of Chemical Substituents on Biological Response

The nature and position of chemical substituents on the core structure of inophyllums significantly modulate their biological response. researchgate.netrsc.org For instance, while Inophyllum A shows weak anti-HIV-1 RT inhibition, the closely related Inophyllum B and P exhibit nanomolar potency. vulcanchem.com This significant difference in activity underscores the critical role of specific substituents.

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

Building upon the SAR insights, researchers are actively pursuing the rational design and synthesis of this compound analogues with the goal of enhancing their therapeutic properties.

Computational and Chemoinformatic Approaches to Analogue Design

Computational and chemoinformatic tools are invaluable in the rational design of novel drug candidates. imtm.czresearchgate.net Techniques such as molecular docking, pharmacophore modeling, and machine learning can be employed to simulate the interaction of this compound analogues with their biological targets, such as HIV-1 reverse transcriptase. imtm.czresearchgate.net These approaches help in predicting the binding affinity and potential activity of newly designed molecules before their actual synthesis, thereby saving time and resources. imtm.cz

By creating 3D pharmacophore models based on the known active conformations of this compound, virtual screening of compound libraries can be performed to identify new scaffolds that mimic its key structural features. imtm.cz Furthermore, machine learning models can be trained on existing SAR data to predict the bioactivity of novel analogues, guiding the design of compounds with improved potency and more favorable pharmacokinetic profiles. imtm.cz

Synthetic Methodologies for the Preparation of this compound Derivatives

The chemical synthesis of this compound and its derivatives presents a significant challenge due to the molecule's complex, multi-cyclic structure and multiple stereocenters. However, various synthetic strategies have been developed for the synthesis of coumarin derivatives, which can be adapted for this compound. nih.gov

Key synthetic reactions for constructing the coumarin core include the Perkin reaction, Knoevenagel condensation, Pechmann condensation, and Wittig reaction. nih.gov The formation of the chromanol ring and the introduction of specific substituents require multi-step synthetic sequences. The development of stereoselective synthetic methods is particularly crucial to obtain the desired enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities. ijpras.comresearchfloor.org The synthesis of various pyranocoumarin derivatives has been reported, providing a foundation for the future synthesis of novel this compound analogues. researchgate.net

Evaluation of Novel Analogues for Modulated Potency and Selectivity

The evaluation of novel analogues derived from natural products is a cornerstone of medicinal chemistry, aiming to enhance therapeutic properties such as potency and selectivity while potentially reducing undesirable characteristics. While comprehensive structure-activity relationship (SAR) studies focusing specifically on a broad range of synthetic analogues of this compound are limited in publicly available research, studies on closely related compounds from Calophyllum inophyllum provide critical insights into how molecular modifications can modulate biological activity.

Research into the chemical constituents of Calophyllum inophyllum has led to the isolation of numerous coumarins, including this compound, which has demonstrated notable inhibitory activity against HIV-1 reverse transcriptase (RT). biomedpharmajournal.orgnih.gov The pursuit of more effective therapeutic agents often involves the synthesis of derivatives of lead compounds like this compound to explore the chemical space and identify molecules with improved pharmacological profiles. chimicatechnoacta.ru

An exemplary case of modulating potency through chemical derivatization is found in the study of calophyllic acid and isocalophyllic acid, two related compounds also isolated from C. inophyllum. Researchers prepared several derivatives of these acids to evaluate their antifilarial activity. Among the synthesized analogues, an amide derivative demonstrated significantly enhanced potency against both the adult and microfilariae stages of the parasite Brugia malayi when compared to the parent natural product. researchgate.net The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) values highlighted a substantial increase in activity, showcasing a successful modulation of potency through synthetic modification. researchgate.net

The following table details the antifilarial activity of the natural product mixture and its novel amide derivative, illustrating the enhanced potency achieved through chemical synthesis.

CompoundTarget StageMIC (µg/mL)IC₅₀ (µg/mL)Selectivity Index (SI)
Calophyllic acid/Isocalophyllic acid Mixture (Parent Compound)Adult Worms15.62.10>15.00
Microfilariae (mf)15.65.50>5.70
Amide Derivative (Novel Analogue)Adult Worms3.90.32>82.50
Microfilariae (mf)1.90.26>120.00

Data sourced from a study on the antifilarial activity of constituents of Calophyllum inophyllum and their derivatives. researchgate.net

This example underscores the core principle of SAR: that specific structural changes—in this case, the conversion of a carboxylic acid to an amide—can lead to a significant improvement in biological potency and selectivity. researchgate.net The development of synthetic strategies for 4-phenyl-5,7-dihydroxycoumarins, the foundational structure of the inophyllum series, is crucial for creating such novel analogues and systematically exploring their potential as therapeutic agents. chimicatechnoacta.ru While the primary reported activity of this compound is anti-HIV, the broader cytotoxic and antiproliferative activities of related xanthones and coumarins from Calophyllum suggest that its analogues could be evaluated against various targets, including cancer cell lines. researchgate.netemanresearch.org

Conclusion

Inophyllum P stands out as a highly promising natural product derived from Calophyllum inophyllum. Its well-established and potent activity as a non-nucleoside inhibitor of HIV-1 reverse transcriptase places it in a significant position within the landscape of antiviral drug discovery. The detailed understanding of its mechanism of action against this key viral enzyme provides a solid foundation for further development. However, the current body of research has predominantly focused on its anti-HIV effects, leaving a considerable knowledge gap regarding its broader pharmacological profile.

Future research should be directed towards a comprehensive evaluation of this compound's other potential therapeutic applications, including its anti-inflammatory, anticancer, and antimicrobial properties, which are characteristic of the coumarin (B35378) class of compounds. Elucidating the structure-activity relationships, understanding its metabolic pathways, and conducting preclinical in vivo studies are essential next steps to fully harness the therapeutic potential of this intriguing natural compound. Such endeavors could pave the way for the development of new and effective therapeutic agents based on the this compound scaffold.

Biosynthesis of Inophyllum P

Investigation of Biosynthetic Pathways in Calophyllum Species Leading to Coumarin (B35378) Formation

The biosynthesis of Inophyllum P is a multi-step process that begins with the formation of a simple coumarin scaffold, which is then elaborated through a series of enzymatic modifications. The core coumarin structure is derived from the phenylpropanoid pathway. mdpi.com

Elucidation of Precursor Molecules and Intermediary Metabolic Routes (e.g., Shikimic Acid Pathway, Mevalonic Acid Pathway)

The journey to this compound begins with primary metabolism. The foundational pathways providing the essential building blocks are the shikimic acid pathway and, for the isoprenoid-derived moieties, the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org

Shikimic Acid Pathway: This pathway is fundamental to the synthesis of aromatic amino acids, including L-phenylalanine, which is the primary precursor for the coumarin backbone. mdpi.comfrontiersin.org The shikimic acid pathway starts with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, metabolites from glycolysis and the pentose (B10789219) phosphate pathway, respectively. rsc.orguzh.ch Through a series of enzymatic steps, chorismic acid is formed, which serves as a branch point for the synthesis of various aromatic compounds. nih.gov In Calophyllum brasiliense, the presence of shikimic acid in significant amounts has been confirmed, highlighting the activity of this pathway. researchgate.netscielo.br L-phenylalanine is then converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.org Subsequent hydroxylations and cyclization reactions lead to the formation of the simple coumarin, umbelliferone (B1683723) (7-hydroxycoumarin), which is a key intermediate in the biosynthesis of more complex coumarins like this compound. mdpi.comnih.gov The conversion of p-coumaric acid to umbelliferone is a critical step, catalyzed by enzymes such as 4-coumarate-CoA ligase (4CL) and feruloyl CoA 6′-hydroxylase (F6′H). dergipark.org.tr

Mevalonic Acid Pathway: The prenyl groups, specifically the dimethylallyl pyrophosphate (DMAPP) units that are characteristic of many complex coumarins, are synthesized via the mevalonic acid (MVA) pathway or the non-mevalonate (MEP) pathway. nih.govgenome.jp These pathways produce isopentenyl pyrophosphate (IPP) and its isomer DMAPP, the fundamental five-carbon building blocks of all terpenoids. genome.jp While the MEP pathway operates in the plastids, the MVA pathway is active in the cytosol and is generally responsible for the synthesis of sesquiterpenes and triterpenes. genome.jp In the context of coumarin biosynthesis, after the formation of the umbelliferone core via the shikimate pathway, prenylation occurs. For instance, the biosynthesis of bergapten (B1666803) deviates to the mevalonate (B85504) pathway after the formation of umbelliferone for prenylation. nih.gov

The biosynthesis of pyranocoumarins like this compound involves the attachment of these isoprenoid units to the coumarin nucleus. Umbelliferone is a common precursor for both furanocoumarins and pyranocoumarins, with the position of prenylation determining the resulting structure (linear or angular). nih.gov

Identification and Characterization of Enzymatic Machinery Involved (e.g., P450 Monooxygenases)

The transformation of precursor molecules into the final complex structure of this compound is orchestrated by a suite of specialized enzymes. Cytochrome P450 monooxygenases (P450s) play a pivotal role in the hydroxylation and cyclization reactions that are characteristic of coumarin biosynthesis. mdpi.comfrontiersin.org

In the biosynthesis of calanolides, which are structurally related to inophyllums, P450 monooxygenases are believed to mediate several key reactions. mdpi.com The conversion of a precursor compound to calanolides is thought to be facilitated by a P450 monooxygenase. mdpi.com Transcriptome analysis of Calophyllum brasiliense has led to the identification of candidate genes for P450s that are potentially involved in the biosynthesis of pyranocoumarins. nih.govresearchgate.net

The formation of the pyran ring in pyranocoumarins is a critical step. While the exact enzymatic machinery for this compound is not fully elucidated, studies on similar compounds provide insights. For example, in the biosynthesis of xiamenmycins, a flavin-dependent monooxygenase and a cyclase work in tandem to construct the pyran ring. sjtu.edu.cn Such enzymatic mechanisms, involving epoxidation followed by cyclization, are likely conserved in the biosynthesis of pyranocoumarins in Calophyllum.

The hydroxylation of cinnamic acid derivatives, a crucial step in forming the coumarin lactone ring, is catalyzed by enzymes like cinnamate (B1238496) 4-hydroxylase (C4H) and coumarate 2'-hydroxylase (C2'H). frontiersin.org Furthermore, prenyltransferases are key enzymes that attach the isoprenoid moieties from the MVA/MEP pathway to the umbelliferone core, leading to the structural diversity of coumarins. frontiersin.org

Genetic and Enzymatic Studies Relevant to this compound Biosynthesis

While specific studies focusing exclusively on the genetics and enzymology of this compound biosynthesis are limited, research on related pyranocoumarins in Calophyllum and other plant species provides a foundational understanding.

Gene Discovery and Expression Analysis of Biosynthetic Enzymes

Transcriptome sequencing of Calophyllum brasiliense has been a significant step forward in identifying genes involved in coumarin biosynthesis. nih.gov This research provided a dataset for mining functional genes, and through homology-based BLAST and phylogenetic analyses, candidate unigenes potentially involved in the umbelliferone and angular pyranocoumarin (B1669404) biosynthetic pathways were identified. nih.govacs.org These candidate genes, including those encoding for P450s, provide a roadmap for future functional characterization. nih.govresearchgate.net

Studies in other plant species have also shed light on the genetic regulation of coumarin biosynthesis. For instance, in citrus, a multi-gene cluster of 2-oxoglutarate-dependent dioxygenases (2OGDs) has been identified that directs the biosynthesis of furanocoumarins and pyranocoumarins. nih.gov This research demonstrated that the integrity of a single dual-specificity C2'H/F6'H encoding 2OGD gene is directly correlated with the ability to produce these compounds. nih.gov Such gene clusters and their regulatory elements are likely to exist in Calophyllum as well.

In Vitro Enzymatic Assays for Characterizing Specific Biosynthetic Steps

In vitro enzymatic assays are crucial for confirming the function of candidate genes identified through genomic and transcriptomic studies. Such assays allow for the detailed characterization of enzyme kinetics, substrate specificity, and reaction mechanisms.

While specific in vitro assays for the enzymes in the this compound pathway are not yet reported, methodologies used for similar biosynthetic pathways are directly applicable. For example, in vitro assays using recombinant enzymes expressed in microbial systems (like E. coli or yeast) can be employed. acs.org The activity of P450s can be assayed by incubating the recombinant enzyme with the putative substrate and cofactors (NADPH and a P450 reductase) and analyzing the products by HPLC or LC-MS.

In the study of xiamenmycin biosynthesis, in vitro assays with purified monooxygenase (XimD) and cyclase (XimE) successfully demonstrated their roles in pyran ring formation. sjtu.edu.cn The assay involved incubating the enzymes with the substrate and necessary cofactors (FAD+ and NADH for XimD) and analyzing the reaction products. sjtu.edu.cn Similar approaches can be used to characterize the enzymes responsible for the cyclization and modification steps in this compound biosynthesis. Furthermore, in vitro inhibition assays can be used to screen for inhibitors of these enzymes, which can be valuable tools for further study and potential biotechnological applications. mdpi.com

The following table summarizes the key enzymes and their putative roles in the biosynthesis of coumarins leading to this compound.

Enzyme ClassPutative Function in this compound BiosynthesisSupporting Evidence from Related Pathways
Phenylalanine ammonia-lyase (PAL)Converts L-phenylalanine to trans-cinnamic acid.Well-established first step in the phenylpropanoid pathway. frontiersin.org
Cinnamate 4-hydroxylase (C4H)Hydroxylates trans-cinnamic acid to p-coumaric acid.Key enzyme in the phenylpropanoid pathway. frontiersin.org
4-Coumarate-CoA ligase (4CL)Activates p-coumaric acid to its CoA ester.Essential for entry into various downstream pathways. frontiersin.org
Coumarate 2'-hydroxylase (C2'H) / Feruloyl CoA 6′-hydroxylase (F6′H)Catalyzes the ortho-hydroxylation of p-coumaroyl-CoA, a key step in umbelliferone formation.Identified as critical for coumarin biosynthesis in various plants. frontiersin.orgdergipark.org.tr
PrenyltransferasesAttach dimethylallyl pyrophosphate (DMAPP) to the umbelliferone core.Responsible for the structural diversity of complex coumarins. frontiersin.org
Cytochrome P450 Monooxygenases (P450s)Catalyze various hydroxylation, epoxidation, and cyclization reactions to form the pyran rings and other modifications.Implicated in calanolide (B8761490) biosynthesis and identified in Calophyllum transcriptome. mdpi.comnih.gov
CyclasesCatalyze the ring closure to form the pyran structure from an epoxide intermediate.Demonstrated in the biosynthesis of other pyran-containing natural products like xiamenmycin. sjtu.edu.cn

Advanced Analytical Methodologies for Inophyllum P Research

Quantitative Analysis Techniques

Precise quantification of Inophyllum P in various matrices, such as plant extracts and callus cultures, is crucial for understanding its distribution, optimizing extraction procedures, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Precision Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound and other related coumarins. Its high resolution and sensitivity make it ideal for separating complex mixtures and accurately determining the concentration of specific compounds.

A notable application of HPLC was in the quantitative analysis of dipyranocoumarins in callus cultures of Calophyllum inophyllum. Researchers developed a novel isocratic HPLC method capable of separating six different dipyranocoumarins, including Inophyllum B and this compound, in a single run. This method proved instrumental in determining the concentration of these compounds in callus extracts, revealing that the highest concentration of this compound (141.35 mg per 100g of callus) was achieved in seed callus induced on a specific medium. nih.gov

Further studies have utilized HPLC for the quantitative analysis of various compounds in C. inophyllum. For instance, HPLC has been employed to quantify calophyllolide (B1236139) content in different parts of the fruit during its maturation, showing that the nuts contain the highest concentration, which decreases as the fruit matures. nih.gov Another study used reverse-phase HPLC to determine the levels of amentoflavone (B1664850) and oleanolic acid in a C. inophyllum extract, demonstrating the utility of HPLC for quality control. spandidos-publications.com The chemodiversity of C. inophyllum across different geographical locations in the South Pacific has also been successfully assessed using HPLC, highlighting variations in the chemical profiles of tamanu oil resin. ird.frpeerj.com

The versatility of HPLC is further demonstrated by its use in screening for anti-HIV-1 active inophyllums in leaf extracts from various French Polynesian islands. nih.gov This highlights the technique's ability to handle a large number of samples and provide valuable data on the chemical diversity and potential bioactivity of natural products.

HPLC Methods for Quantification of Compounds in Calophyllum inophyllum
Compound(s) AnalyzedMatrixKey FindingsReference
This compound, Inophyllum B, and other dipyranocoumarinsCallus culturesHighest this compound content (141.35 mg/100g) in specific seed callus medium. nih.gov
CalophyllolideFruit (nuts)Calophyllolide content is highest in immature nuts and decreases with maturity. nih.gov
Amentoflavone and Oleanolic AcidLeaf extractQuantified as 84.72 mg/g and 1.05 mg/g of the extract, respectively. spandidos-publications.com
11 constituents of tamanu oil resinTamanu oil resinRevealed chemodiversity based on geographical origin. ird.frpeerj.com
Inophyllum B and PLeaf extractsConfirmed chemodiversity and identified chemotypes rich in anti-HIV-1 active compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable tool for the analysis of compounds from Calophyllum inophyllum, particularly for volatile and semi-volatile constituents. This technique combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, allowing for the identification and quantification of a wide range of compounds within a complex mixture.

GC-MS has been extensively used to profile the chemical composition of various parts of the C. inophyllum plant. For example, a GC-MS analysis of the alcoholic extract of C. inophyllum leaves led to the identification of 17 different compounds, with 1,2-Benzene dicarboxylic acid, diisooctyl ester being the most abundant. sphinxsai.com Another study on the leaf extract identified eleven bioactive compounds. innovareacademics.in In the analysis of C. inophyllum seed oil, GC-MS was used to identify the fatty acid composition, with oleic acid and linoleic acid being the predominant components. springermedizin.de

Furthermore, GC-MS has been instrumental in the development of validated analytical methods for quality control. A GC-MS method for the rapid determination of calophyllolide in C. inophyllum was developed and validated, demonstrating its suitability for routine analysis. researchgate.net The technique has also been applied to investigate the chemical composition of nut oils, leading to the identification of major components like calophyllolide and calanolide (B8761490) A. ocl-journal.org

Compounds Identified in Calophyllum inophyllum using GC-MS
Plant PartMajor Compounds IdentifiedReference
Leaves (alcoholic extract)1,2-Benzene dicarboxylic acid, diisooctyl ester (28.11%), Androstan-17-one derivative (21.63%) sphinxsai.com
Leaves (ethanol extract)Eleven bioactive compounds identified. innovareacademics.in
Seed OilOleic acid (38.30%), Linoleic acid (32.37%) springermedizin.de
Nut OilCalophyllolide (4.35%), Calanolide A (1.29%) ocl-journal.org

Bioactivity-Guided Fractionation and Detection Methods

To efficiently discover and isolate bioactive compounds like this compound from complex natural product extracts, bioactivity-guided fractionation is a key strategy. This approach involves systematically separating the extract into fractions and testing each fraction for a specific biological activity. The active fractions are then further purified to isolate the responsible compounds. The integration of online bioactivity detection with chromatographic separation has significantly streamlined this process.

Online High-Performance Liquid Chromatography with Bioactivity Detection (e.g., Online RP HPLC DPPH Assay)

A powerful advancement in bioactivity-guided fractionation is the coupling of HPLC with an online bioactivity assay. The online HPLC-DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a prime example, used for the rapid screening of antioxidant compounds in complex mixtures. researchgate.netresearchgate.netnih.gov In this setup, the effluent from the HPLC column is mixed with a DPPH radical solution. Antioxidant compounds in the separated effluent scavenge the DPPH radical, leading to a decrease in absorbance, which is detected as a negative peak. This allows for the direct identification of antioxidant compounds in the chromatogram. researchgate.netnih.gov

This online method has been successfully applied to identify antioxidant metabolites in various plants from the Polynesian pharmacopoeia, including Calophyllum inophyllum. researchgate.netnih.govdntb.gov.ua The online HPLC-DPPH assay has been instrumental in identifying phenolic compounds such as procyanidins and epicatechin as contributors to the radical scavenging properties of C. inophyllum extracts. researchgate.net This technique provides a rapid and efficient means to pinpoint bioactive constituents, significantly accelerating the discovery of novel natural antioxidants. researchgate.netnih.gov

Integration of Hyphenated Techniques for Complex Extract Analysis

The analysis of complex natural product extracts often requires the integration of multiple analytical techniques, a concept known as hyphenation. nih.govchemijournal.comsaapjournals.orgijpsjournal.com Hyphenated techniques combine the separation power of chromatography with the identification capabilities of various spectroscopic methods. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful combination for natural product analysis. nih.govsaapjournals.org

Bioassay-guided fractionation of C. inophyllum extracts has led to the isolation of various bioactive compounds, including new prenylated xanthones with cytotoxic activity. doc-developpement-durable.org The process often involves a series of chromatographic steps, such as vacuum liquid chromatography and column chromatography over silica (B1680970) gel and Sephadex LH-20. doc-developpement-durable.orgresearchgate.net

Furthermore, advanced techniques like Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with High-Resolution Mass Spectrometry (HR-MS) have been developed for the comprehensive analysis of oils, including Calophyllum inophyllum oil. cornell.edu This hyphenated system allows for the detailed screening of various compounds, from major components like fatty acids to minor bioactive compounds. cornell.edu The integration of such sophisticated analytical platforms is crucial for a thorough understanding of the complex chemistry of natural products and for the targeted isolation of compounds like this compound.

Future Research Directions and Translational Potential

In-depth Mechanistic Studies at the Molecular and Subcellular Levels

While Inophyllum P is recognized as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, the precise molecular and subcellular interactions governing this activity warrant deeper investigation. prota4u.orgnih.govresearchgate.net Future research must move beyond broad activity screenings to pinpoint the specific binding sites and conformational changes induced in the HIV-1 reverse transcriptase enzyme. Understanding the stereochemistry of the chromanol ring in Calophyllum coumarins is crucial, as it appears to be a key determinant of anti-HIV-1 activity. researchgate.net

Furthermore, the effects of this compound on host cell machinery and potential off-target interactions remain largely unexplored. Studies investigating its uptake, subcellular localization, and metabolic fate within human cells are essential. Advanced imaging techniques and proteomic analyses could reveal whether this compound interacts with other cellular components, potentially uncovering novel mechanisms of action or explaining its broader biological profile, which includes anticancer and anti-inflammatory properties observed in crude extracts of its source plant. researchgate.netresearchgate.netsciencepg.com For instance, extracts from C. inophyllum have been shown to affect mitochondrial apoptotic pathways and suppress anti-apoptotic proteins like Bcl2, suggesting that purified compounds like this compound may have similar targets. researchgate.net Elucidating these pathways at a molecular level is a critical step toward its development as a therapeutic agent. sciencepg.com

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Agents

The complex phytochemical milieu of Calophyllum inophyllum suggests that its constituent compounds may act synergistically. researchgate.net The plant is a rich source of other coumarins (like Inophyllum B and Calophyllolide), xanthones, and flavonoids. ugm.ac.id Investigating the combined effects of this compound with these co-occurring natural products could reveal enhanced therapeutic efficacy. Studies have already demonstrated synergistic antioxidant effects when combining C. inophyllum extracts with other plant extracts, such as Annona squamosal L. eurasianjournals.comakademiabaru.com This principle should be extended to more defined combinations, for example, pairing this compound with other known NNRTIs or with drugs targeting different stages of the viral life cycle.

Combination therapy is the cornerstone of modern HIV treatment, and exploring this compound's potential in this context is a logical progression. Research should focus on its interaction with existing antiretroviral drugs to assess potential for dose reduction, overcoming drug resistance, or improving treatment outcomes. Similarly, in the context of cancer research, combining this compound with conventional chemotherapeutic agents like gefitinib (B1684475) has shown promise in enhancing the sensitivity of cancer cells. nih.gov Such synergistic approaches could lead to more potent and durable therapeutic strategies with potentially fewer side effects.

Development of Advanced Analytical Techniques for Ultra-Trace Analysis and Metabolomics Profiling

To fully understand the pharmacokinetics and metabolic profile of this compound, the development of highly sensitive and specific analytical methods is paramount. Current methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), have been used for the analysis of related compounds like calophyllolide (B1236139) from C. inophyllum. uii.ac.id However, future studies will require ultra-trace analysis capabilities to detect and quantify this compound and its metabolites in complex biological matrices like plasma and tissues.

The advancement of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for this purpose. springermedizin.de Furthermore, a comprehensive metabolomics approach would provide a broader picture of the metabolic changes induced by this compound, helping to identify biomarkers of efficacy or toxicity. Advanced characterization techniques, such as Nuclear Magnetic Resonance (NMR) and comprehensive two-dimensional gas chromatography (GCxGC), could offer deeper insights into the complex composition of C. inophyllum extracts and the fate of this compound in vivo. researchgate.net These sophisticated analytical tools are indispensable for standardizing extracts and for rigorous preclinical and clinical development. mdpi.com

Innovations in Biosynthetic Engineering and Sustainable Production Strategies

The natural abundance of this compound can be variable, depending on geographical, genetic, and environmental factors, posing a challenge for sustainable and standardized production. uii.ac.idplos.org This highlights the need for innovative production strategies. The biosynthesis of related coumarins in plants begins with precursors from the phenylpropanoid pathway, such as L-phenylalanine. mdpi.commdpi.com Understanding the specific enzymatic steps that lead to the complex structure of this compound is the first step toward its biotechnological production.

Metabolic engineering offers a promising avenue. By identifying and transferring the relevant biosynthetic genes from C. inophyllum into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it may be possible to create "cell factories" for scalable and controlled production. mdpi.com Plant tissue culture is another viable strategy; studies on C. inophyllum have shown that callus and suspension cultures can produce related coumarins, and this production can be enhanced by manipulating plant growth regulators. uii.ac.id Further research into optimizing culture conditions and exploring genetic engineering of these plant cells could significantly boost yields. mdpi.com These biosynthetic approaches are critical for ensuring a reliable and environmentally friendly supply of this compound for extensive research and potential commercialization. cifor-icraf.org

Application of Computational Chemistry and Molecular Modeling in Lead Optimization and Drug Design

Computational chemistry provides powerful tools to accelerate the drug discovery and development process. nih.gov For this compound, molecular modeling techniques such as molecular docking can refine our understanding of its interaction with the HIV-1 reverse transcriptase binding pocket. numberanalytics.commdpi.com These simulations can reveal key structural features responsible for its high affinity and inhibitory activity, guiding the design of new, even more potent, analogues.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two computational approaches that can be employed. researchgate.net By analyzing the structure-activity relationships (SAR) of this compound and related coumarins, quantitative structure-activity relationship (QSAR) models can be developed. numberanalytics.com These models can predict the biological activity of novel, computationally designed derivatives before they are synthesized, saving time and resources. nih.gov This in silico approach allows for the systematic optimization of the lead compound, aiming to improve properties like potency, selectivity, and pharmacokinetic profile. nih.gov Through iterative cycles of computational modeling, chemical synthesis, and biological testing, this compound can serve as a scaffold for developing next-generation therapeutics. numberanalytics.com

Q & A

Q. What statistical approaches resolve multicollinearity in RSM models for C. inophyllum extraction?

  • Methodological Answer : Apply variance inflation factor (VIF) analysis to detect collinear variables (e.g., solvent concentration vs. sample ratio). If VIF > 5, simplify models by removing redundant factors or using ridge regression. Confirm via lack-of-fit tests (e.g., F = 0.38 indicates nonsignificant model error) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.